molecular formula C11H17ClFN B2696242 N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride CAS No. 3871-89-4

N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride

Cat. No. B2696242
CAS RN: 3871-89-4
M. Wt: 217.71
InChI Key: NIWYLNFSJJLYHU-UHFFFAOYSA-N
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Description

Benzeneethanamine is a class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenethylamine moiety . Phenethylamines have a phenyl ring directly attached to an aminoethyl group (NH2CH2CH2-).


Synthesis Analysis

The synthesis of phenethylamines can be achieved through various methods, including reductive amination of benzylacetone or by the reduction of nitrostyrenes .


Molecular Structure Analysis

The molecular structure of a typical phenethylamine consists of a phenyl ring attached to an aminoethyl group . The exact structure of “N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride” would likely have additional functional groups.


Chemical Reactions Analysis

Phenethylamines can undergo a variety of chemical reactions, including substitutions, eliminations, and additions, depending on the specific functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For phenethylamines, these properties can include a relatively low melting point due to the presence of the amino group, and the ability to form salts with acids .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Phenethylamines can be harmful if ingested or inhaled, and can cause irritation to the skin and eyes .

Future Directions

The study of phenethylamines and related compounds is an active area of research, particularly in the field of neuroscience, where these compounds are studied for their effects on the brain and their potential therapeutic uses .

properties

IUPAC Name

N-ethyl-1-(2-fluorophenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-3-13-9(2)8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNXTDCWRSPKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342749
Record name N-Ethyl-1-(2-fluorophenyl)propan-2-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-fluoro-alpha-methyl-benzeneethanamine,monohydrochloride

CAS RN

3871-89-4
Record name 2-Fluoroethamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-(2-fluorophenyl)propan-2-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUOROETHAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAB54ZT54P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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